4-Bromo-3,6-dichloropyridazine

Overview

Description

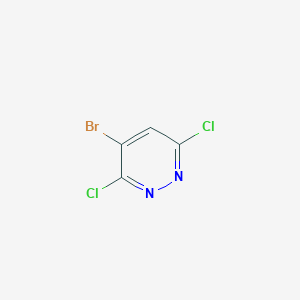

4-Bromo-3,6-dichloropyridazine is a heterocyclic compound with the molecular formula C4HBrCl2N2. It is characterized by the presence of bromine and chlorine atoms attached to a pyridazine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dichloropyridazine typically involves the reaction of hydrazine sulfate with bromomaleic anhydride. The reaction mixture is heated to reflux for several hours, followed by cooling to room temperature. The resulting product is filtered, washed with water and acetone, and dried under vacuum to obtain this compound as a white solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,6-dichloropyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium carbonate, palladium catalysts, and arylboronic acids.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

4-Bromo-3,6-dichloropyridazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bromine and chlorine substituents enable various substitution reactions, facilitating the formation of diverse chemical entities. For instance, it can be utilized in the synthesis of pyridazine derivatives that exhibit enhanced biological activity.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines, making it a candidate for further exploration in drug development. The mechanism of action is believed to involve interaction with specific molecular targets, influencing various biochemical pathways.

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound acts as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects, particularly in developing drugs targeting cardiovascular diseases and cancer . The ability to modify its structure allows chemists to enhance biological activity and selectivity.

Agrochemical Industry

Use in Agrochemicals

In the agrochemical sector, this compound is utilized in the production of herbicides and fungicides. Its effectiveness in controlling plant pathogens makes it valuable for agricultural applications. The compound's stability and reactivity allow for the development of formulations that improve crop yield and health.

Industrial Applications

Production of Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is involved in producing specialty chemicals used in various industrial processes. Its unique chemical properties make it suitable for applications such as dyes and pigments .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for heterocycles; used in various substitution reactions. |

| Biological Research | Exhibits antimicrobial and anticancer properties; potential drug candidate. |

| Pharmaceuticals | Intermediate in synthesizing drugs targeting cardiovascular diseases and cancer. |

| Agrochemicals | Used in producing herbicides and fungicides; effective against plant pathogens. |

| Industrial Chemicals | Involved in producing specialty chemicals like dyes and pigments. |

Case Studies

-

Anticancer Activity Study

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent . -

Synthesis of Pyridazine Derivatives

Researchers successfully synthesized novel pyridazine derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activity compared to their parent compounds, highlighting the utility of this compound in drug discovery . -

Agrochemical Formulation Development

In agricultural studies, formulations containing this compound were tested for efficacy against fungal pathogens affecting crops. The results demonstrated improved disease resistance and crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dichloropyridazine involves its interaction with specific molecular targets. For instance, it has been shown to interact with cyclic nucleotide phosphodiesterase, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

- 3,6-Dichloropyridazine-4-carboxamide

- 4-tert-Butyl-3,6-dichloropyridazine

Comparison: 4-Bromo-3,6-dichloropyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which imparts distinct reactivity and properties compared to its analogs. The bromine atom, in particular, allows for specific substitution reactions that are not possible with other similar compounds .

Biological Activity

4-Bromo-3,6-dichloropyridazine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.

- Molecular Formula : C4HBrCl2N2

- Molecular Weight : 227.87 g/mol

- CAS Number : 10344-42-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to influence cyclic nucleotide phosphodiesterase pathways, which are critical in various cellular processes including cell proliferation and apoptosis. The compound's unique structure allows for selective interactions that can modulate these biochemical pathways effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several bacterial and fungal strains. The following table summarizes the antimicrobial efficacy observed in various studies:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective against strains | |

| Aspergillus niger | Inhibition observed |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer effects . It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Case Study: Anticancer Activity

In a recent study published in the Journal of Heterocyclic Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3,6-Dichloropyridazine | Moderate | Limited |

| 4-tert-Butyl-3,6-dichloropyridazine | Low | Moderate |

This table illustrates that while other compounds exhibit some biological activities, this compound stands out for its dual action against both microbial pathogens and cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-3,6-dichloropyridazine for consistent yields?

- Methodology :

- Use methylhydrazine in dry chloroform for nucleophilic substitution of the bromine group, as demonstrated in multi-step protocols yielding derivatives with >90% purity .

- Monitor reaction progress via HPLC (e.g., retention time 1.68 minutes under QC-SMD-TFA05 conditions) to ensure intermediate stability .

- Adjust stoichiometry and solvent polarity (e.g., chloroform vs. acetonitrile) to improve selectivity for bromine substitution over chlorine .

- Data Reference :

| Entry | Yield (%) | Scale (mg) | Source |

|---|---|---|---|

| 43 | 90 | 104 | |

| 533 | 99 | 515 |

Q. What handling and storage precautions are critical for this compound?

- Methodology :

- Store in sealed, dry containers at 0–6°C to prevent hydrolysis of halogen groups, as recommended for brominated pyridazines .

- Use PPE (gloves, eye protection) due to hazards (H315/H319: skin/eye irritation) .

- Avoid prolonged exposure to moisture or light, which may degrade the compound .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- IR/Raman Spectroscopy : Compare experimental vibrational spectra (e.g., C-Cl stretches at 600–700 cm⁻¹) with B3LYP/6-31G* DFT-calculated frequencies .

- HPLC/LCMS : Use retention time (1.68 minutes) and m/z 685 [M+H]+ for identification .

- NMR : Assign peaks using coupling constants (e.g., JH-Cl in pyridazine derivatives) .

Q. How can solubility data for this compound in organic solvents guide experimental design?

- Methodology :

- Apply the synthetic method with laser monitoring to measure solubility in methanol, acetone, or THF (278.15–333.15 K) .

- Correlate data using the modified Apelblat equation (error <2.1%) to predict solubility at untested temperatures .

- Data Reference :

| Solvent | Solubility Trend (↑ with temperature) | Model Fit (Apelblat) |

|---|---|---|

| Methanol | Moderate | 98% accuracy |

| Dichloromethane | Low | 95% accuracy |

Q. What purity assessment methods are suitable for this compound?

- Methodology :

- Use GC/HPLC with >97.0% purity thresholds, as standardized for halogenated pyridazines .

- Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How does regioselectivity influence substitution reactions of this compound?

- Methodology :

- Bromine at position 4 is more reactive toward nucleophiles (e.g., methylhydrazine) due to lower steric hindrance vs. chlorines at positions 3/6 .

- Use DFT calculations (B3LYP/6-31G*) to predict charge distribution and guide functionalization .

Q. How to resolve contradictions in spectroscopic data for halogenated pyridazines?

- Methodology :

- Compare experimental IR/Raman spectra (solid vs. solvent phases) to rule out solvent effects .

- Replicate synthesis under inert conditions to exclude oxidative byproducts .

Q. Can computational modeling predict the reactivity of this compound in PROTAC synthesis?

- Methodology :

- Optimize geometries using CCSD(T)/6-311G** for pyridazine cores to model ligand-protein binding interactions .

- Simulate reaction pathways (e.g., SNAr mechanisms) with Gaussian09 to identify kinetic barriers .

Q. What strategies enable derivatization of this compound into bioactive compounds?

- Methodology :

- Synthesize pyridazino[4,3-e][1,3,4]thiadiazines via cyclocondensation with phenylisothiocyanate .

- Introduce hydrazine groups for coordination chemistry or metal-catalyzed cross-coupling .

Q. How can researchers address reproducibility challenges in halogenated pyridazine studies?

Properties

IUPAC Name |

4-bromo-3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXKZIUQIROVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621789 | |

| Record name | 4-Bromo-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-42-0 | |

| Record name | 4-Bromo-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.